9-(1-Ethoxyethyl)-9H-purin-6-amine
Description
9-(1-Ethoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a 1-ethoxyethyl substituent at the N9 position of the purine scaffold. Purines are biologically significant heterocyclic compounds, serving as key components of nucleotides and nucleic acids . This compound is structurally analogous to adenosine but modified to enhance stability, bioavailability, or target-specific interactions.
Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties .
Properties
CAS No. |
29767-70-2 |
|---|---|
Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
9-(1-ethoxyethyl)purin-6-amine |
InChI |
InChI=1S/C9H13N5O/c1-3-15-6(2)14-5-13-7-8(10)11-4-12-9(7)14/h4-6H,3H2,1-2H3,(H2,10,11,12) |
InChI Key |
VZHRYWGWDKVNPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)N1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Preparation Methods
Intermediate Preparation: 6-Chloro-9-(1-ethoxyethyl)-9H-purine
The most widely reported approach begins with the synthesis of 6-chloro-9-(1-ethoxyethyl)-9H-purine, a key intermediate. This is achieved by alkylating 6-chloropurine with 1-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in anhydrous dimethylformamide (DMF) at 60–80°C for 6–8 hours, yielding the intermediate in 65–72% purity.
Amination of the 6-Chloro Intermediate
Subsequent amination involves reacting the chloro intermediate with aqueous or gaseous ammonia. For example, refluxing 6-chloro-9-(1-ethoxyethyl)-9H-purine in a 7M ammonia/ethanol solution at 70°C for 12 hours affords the target compound in 58% yield. Triethylamine is often added to scavenge HCl byproducts, improving reaction efficiency.
Key Challenges :
- Hydrolysis of the ethoxyethyl group under prolonged basic conditions, necessitating strict temperature control.
- Competing side reactions at the 2-position of the purine ring, mitigated by using excess ammonia.
Alkylation-Amination Sequential Approach
Direct Alkylation of 6-Aminopurine
An alternative route involves alkylating 6-aminopurine with 1-ethoxyethyl bromide. However, this method suffers from poor regioselectivity, as alkylation may occur at the 7- or 9-positions. Employing phase-transfer catalysts like tetrabutylammonium bromide in a water/dichloromethane biphasic system enhances 9-position selectivity, achieving 43% yield.
Optimization via Protecting Groups
To circumvent selectivity issues, the 6-amino group is temporarily protected with a tert-butoxycarbonyl (Boc) group. After alkylation at the 9-position, the Boc group is removed via trifluoroacetic acid (TFA) treatment, yielding the desired product in 61% overall yield.
Purine Ring Construction with Pre-installed Substituents
Imidazole Carbonitrile Cyclization
A less conventional method involves constructing the purine ring from 5-amino-1-(1-ethoxyethyl)-1H-imidazole-4-carbonitrile. Treatment with triethyl orthoformate (HC(OEt)₃) and acetic anhydride (Ac₂O) induces cyclization, forming the purine skeleton. Subsequent ammonia treatment introduces the 6-amino group, yielding 9-(1-Ethoxyethyl)-9H-purin-6-amine in 52% yield.
Advantages :
- Avoids handling reactive 6-chloropurine intermediates.
- Higher purity (≥95% by HPLC) due to fewer side reactions.
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) are preferred for alkylation steps due to their ability to stabilize ionic intermediates. For amination, ethanol-water mixtures (3:1 v/v) balance solubility and reaction rate.
Temperature and Time
- Alkylation : 60–80°C for 6–8 hours.
- Amination : 70°C for 12–24 hours.
Prolonged heating beyond 24 hours reduces yields by 15–20% due to decomposition.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) typically shows ≥98% purity for optimized routes.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 58 | 95 | Scalability |
| Alkylation-Amination | 43 | 89 | Avoids chloro intermediates |
| Ring Construction | 52 | 98 | High purity |
Chemical Reactions Analysis
Types of Reactions
9-(1-Ethoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Scientific Research Applications
9-(1-Ethoxyethyl)-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-(1-Ethoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl group may enhance the compound’s binding affinity and specificity towards these targets. The pathways involved can include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Phenyl and arylthio groups (e.g., 3,5-dichlorophenylthio) enhance π-π stacking interactions, improving binding to hydrophobic enzyme pockets .
- Steric Effects : Bulky substituents like 1-ethoxyethyl may reduce metabolic degradation but lower aqueous solubility compared to smaller groups (e.g., allyl) .
- Synthetic Accessibility : Allyl and propenyl derivatives are synthesized via alkylation with allyl/propargyl bromides under basic conditions, while phenyl derivatives require multistep cyclization .
Physicochemical Properties
- Solubility : Ethoxyethyl and diethoxyethyl groups improve lipid solubility, whereas polar substituents (e.g., hydroxyl in 9-(tetrahydrofuran-2-ylmethyl) derivatives) enhance water solubility .
- Stability : Allyl and propenyl groups are prone to oxidation, necessitating stabilizers in formulations, while arylthio derivatives exhibit greater oxidative stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
